

# "1-Propyl-1,4-diazepane" vs. homopiperazine in medicinal chemistry

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## Compound of Interest

Compound Name: 1-Propyl-1,4-diazepane

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An In-Depth Guide for Medicinal Chemists: **1-Propyl-1,4-diazepane** vs. Homopiperazine as Scaffolds in Drug Design

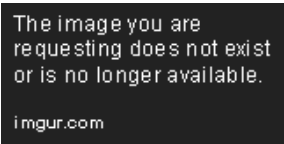
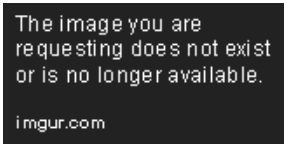
## Introduction: The Seven-Membered Advantage

In the landscape of heterocyclic chemistry, saturated nitrogen-containing rings are indispensable tools for the medicinal chemist. While piperazine, a six-membered ring, is a ubiquitous scaffold found in numerous blockbuster drugs, its seven-membered congeners, the 1,4-diazepanes, offer unique structural and physicochemical properties that can be leveraged to overcome specific drug design challenges.<sup>[1][2][3]</sup> The expanded ring size provides greater conformational flexibility and different spatial arrangements of the nitrogen atoms, opening new vectors for molecular exploration.

This guide provides a detailed comparative analysis of two key 1,4-diazepane scaffolds: the parent homopiperazine (also known as 1,4-diazepane) and its N-substituted derivative, **1-Propyl-1,4-diazepane**. We will dissect their structural nuances, synthetic accessibility, and impact on pharmacological and pharmacokinetic profiles, supported by experimental data and protocols. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the optimal scaffold for their specific therapeutic targets.

## Part 1: Core Structural and Physicochemical Comparison

At first glance, the two molecules are closely related. However, the simple addition of an N-propyl group creates significant differences in their chemical personality, influencing everything from reactivity to biological interactions.

Property	Homopiperazine	1-Propyl-1,4-diazepane	Rationale for Significance
Structure	 The image you are requesting does not exist or is no longer available. imgur.com	 The image you are requesting does not exist or is no longer available. imgur.com	The core seven-membered diazepane ring is common to both.
IUPAC Name	1,4-Diazepane	1-Propyl-1,4-diazepane	---
CAS Number	505-66-8[4]	3619-74-7[5]	Unique identifiers for substance registration.
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub> [4]	C <sub>8</sub> H <sub>18</sub> N <sub>2</sub> [5]	Reflects the addition of a C <sub>3</sub> H <sub>6</sub> moiety.
Molecular Weight	100.16 g/mol [4]	142.24 g/mol [5]	The propyl group adds 42.08 g/mol , impacting diffusion and ligand efficiency metrics.
Physical State	Solid[4]	Solid[5]	Both are typically solids at standard conditions.
Melting Point	38-40 °C[4]	Not specified, expected to differ.	Influences handling, formulation, and solubility.
Boiling Point	169 °C[4]	Not specified, expected to be higher.	Relevant for purification and reaction conditions.
Nitrogen Atoms	Two secondary (2°) amines	One secondary (2°) and one tertiary (3°) amine[5]	CRITICAL DIFFERENCE: Dictates reactivity, nucleophilicity, and

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hydrogen bonding potential.

Lipophilicity (cLogP)

Lower

Higher

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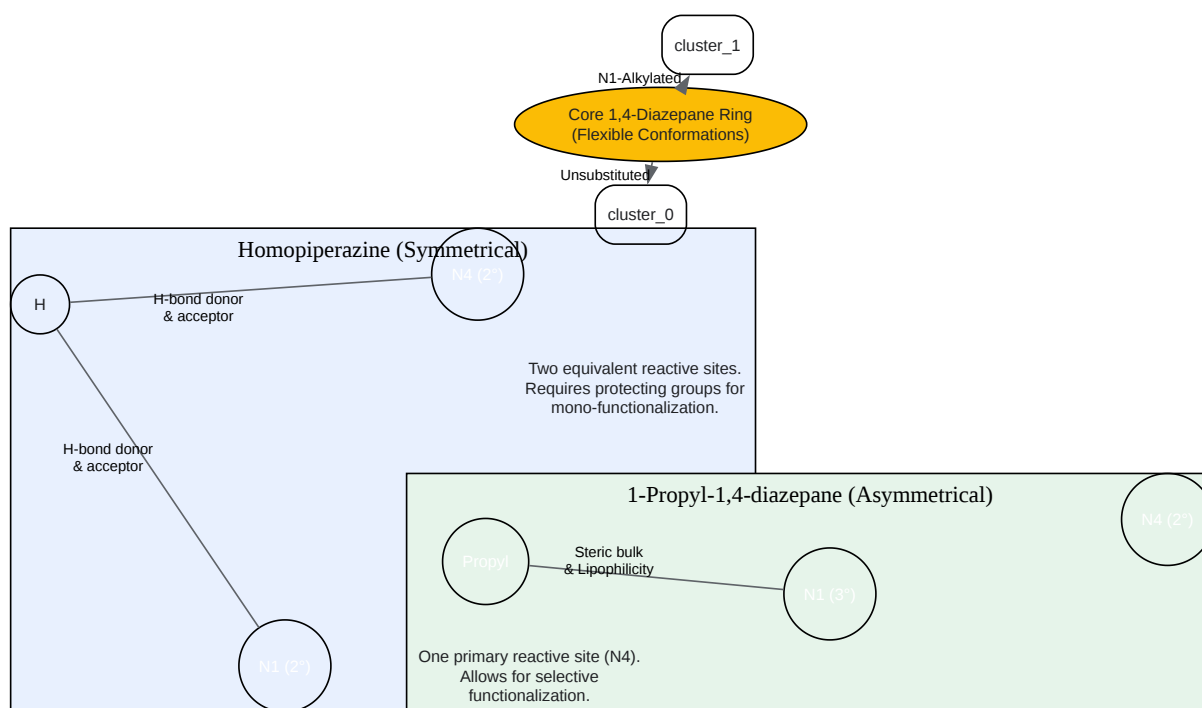
The propyl group significantly increases lipophilicity, affecting solubility, membrane permeability, and potential for CNS penetration.[5]

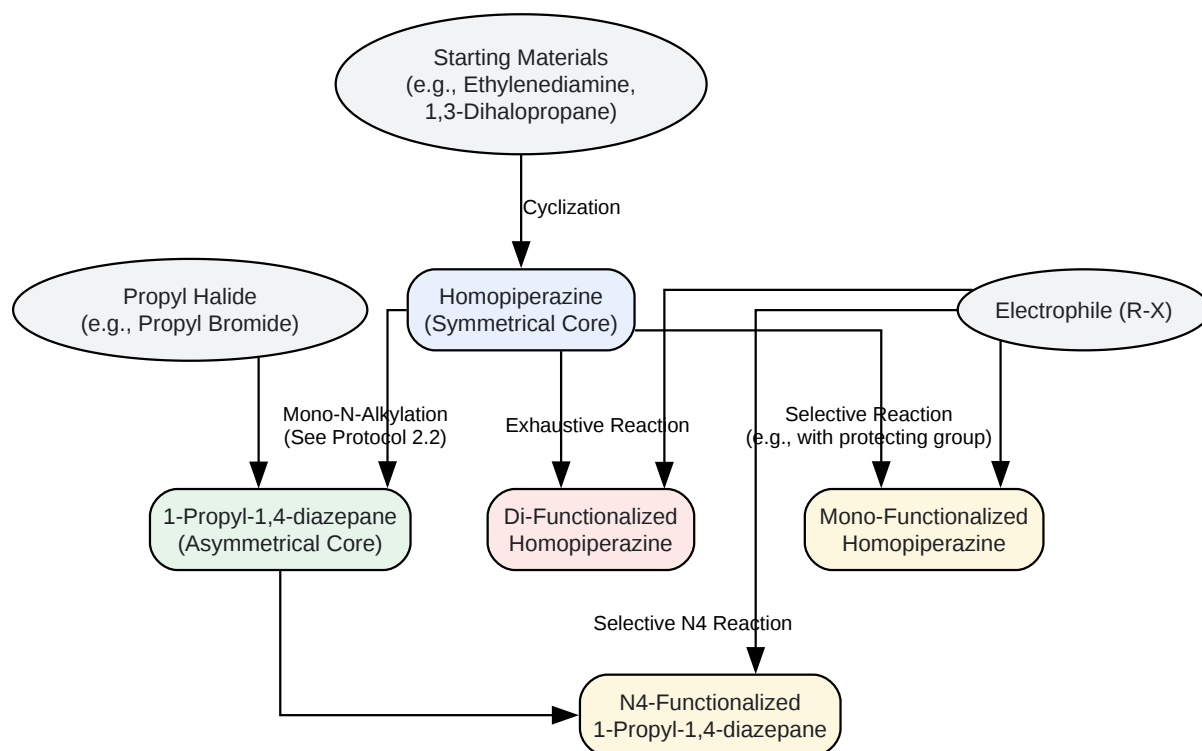
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## Conformational Analysis and Flexibility

The seven-membered diazepane ring is not planar and exists in a variety of low-energy conformations, most commonly pseudo-chair and boat forms. This inherent flexibility allows the scaffold to adapt to the topology of different biological targets, a feature that can be advantageous over the more rigid piperazine ring. X-ray crystallography of homopiperazine has revealed a pseudo-chair conformation in the solid state.[6]

The N-propyl group of **1-Propyl-1,4-diazepane** adds another layer of complexity. It not only influences the conformational preference of the ring but also introduces steric bulk that can be used to probe specific pockets within a binding site or to shield adjacent parts of the molecule from metabolic enzymes.





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